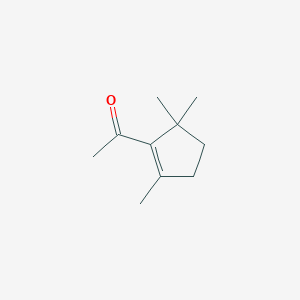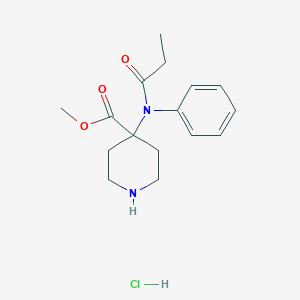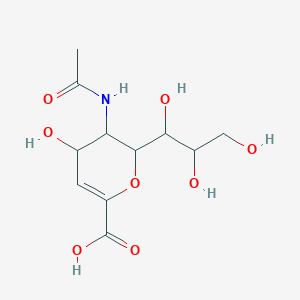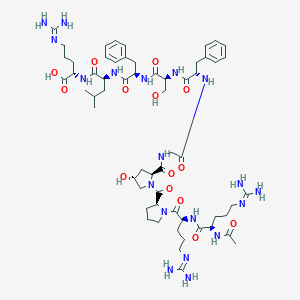
1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone, also known as muscone, is a naturally occurring compound found in musk deer and other animals. It has a unique musky odor and is widely used in the fragrance industry. In recent years, muscone has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone is not fully understood, but it is believed to exert its effects through multiple pathways. Muscone has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also modulates the expression of various genes involved in cell survival and apoptosis.
Biochemische Und Physiologische Effekte
Muscone has been shown to have a wide range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, protect against neuronal damage, and improve cognitive function. Muscone has also been shown to have anti-tumor effects and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Muscone is a relatively stable compound and can be easily synthesized in the laboratory. It is also readily available and relatively inexpensive. However, 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone has a strong musky odor, which can interfere with experiments involving olfactory receptors. It is also a volatile compound and can evaporate quickly, which can make it difficult to measure accurately.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Muscone has been shown to have neuroprotective effects and can improve cognitive function, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of cancer. Muscone has been shown to have anti-tumor effects and can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of 1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone and to identify its molecular targets. This could lead to the development of more effective and targeted therapies for a wide range of diseases and conditions.
Synthesemethoden
Muscone can be synthesized through various methods, including the oxidation of 2,4,4-trimethyl-2-cyclohexen-1-one or the cyclization of 2,4,4-trimethyl-1-pentene. The most commonly used method is the oxidation of 2,4,4-trimethyl-2-cyclohexen-1-one using potassium permanganate.
Wissenschaftliche Forschungsanwendungen
Muscone has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and can improve cognitive function. Muscone is currently being investigated for its potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
125952-10-5 |
|---|---|
Produktname |
1-(2,5,5-Trimethylcyclopenten-1-yl)ethanone |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(2,5,5-trimethylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7-5-6-10(3,4)9(7)8(2)11/h5-6H2,1-4H3 |
InChI-Schlüssel |
HLAVHVYCRZRWTB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC1)(C)C)C(=O)C |
Kanonische SMILES |
CC1=C(C(CC1)(C)C)C(=O)C |
Synonyme |
Ethanone, 1-(2,5,5-trimethyl-1-cyclopenten-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)






![[5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B162602.png)


